molecular formula C20H12ClFN2O2S B307816 (5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B307816
M. Wt: 398.8 g/mol
InChI Key: HLMPWKIMZCUPMD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. By inhibiting this pathway, ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to exhibit various biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and promote the production of anti-inflammatory cytokines, such as interleukin-10. In addition, ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is the development of novel drug formulations using this compound. Another direction is the study of the potential synergistic effects of ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one with other drugs or compounds. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis method of ((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-chlorophenylfuran-2-carbaldehyde and 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

((5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied extensively for its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various in vitro and in vivo studies.

properties

Product Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Molecular Formula

C20H12ClFN2O2S

Molecular Weight

398.8 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H12ClFN2O2S/c21-16-4-2-1-3-15(16)17-10-9-14(26-17)11-18-19(25)24-20(27-18)23-13-7-5-12(22)6-8-13/h1-11H,(H,23,24,25)/b18-11-

InChI Key

HLMPWKIMZCUPMD-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F)Cl

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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